Lenalidomide 4'-alkyl-C5-azide

PROTAC Lipophilicity Linker Design

Lenalidomide 4'-alkyl-C5-azide (CAS: 2399455-78-6) is a functionalized cereblon (CRBN) ligand specifically designed for the development of Proteolysis-Targeting Chimeras (PROTACs). It comprises a lenalidomide-derived E3 ligase binding moiety, an alkyl linker of five carbon atoms, and a terminal azide group ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C18H22N6O3
Molecular Weight 370.4 g/mol
Cat. No. B12381165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide 4'-alkyl-C5-azide
Molecular FormulaC18H22N6O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCN=[N+]=[N-]
InChIInChI=1S/C18H22N6O3/c19-23-21-10-3-1-2-9-20-14-6-4-5-12-13(14)11-24(18(12)27)15-7-8-16(25)22-17(15)26/h4-6,15,20H,1-3,7-11H2,(H,22,25,26)
InChIKeySDPGTOOVIBSDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lenalidomide 4'-alkyl-C5-azide: A C5-Alkyl Functionalized Cereblon Ligand for PROTAC Development


Lenalidomide 4'-alkyl-C5-azide (CAS: 2399455-78-6) is a functionalized cereblon (CRBN) ligand specifically designed for the development of Proteolysis-Targeting Chimeras (PROTACs) . It comprises a lenalidomide-derived E3 ligase binding moiety, an alkyl linker of five carbon atoms, and a terminal azide group ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This compound is a key building block in targeted protein degradation (TPD) research, enabling the modular synthesis of bifunctional degraders.

Why Linker Chemistry and Alkyl Chain Length in Lenalidomide 4'-alkyl-C5-azide Are Not Interchangeable


In PROTAC design, the physicochemical properties of the linker—including length, composition, and polarity—are critical determinants of degrader efficacy, impacting ternary complex formation, cell permeability, and metabolic stability [1]. Simple substitution of Lenalidomide 4'-alkyl-C5-azide with a shorter alkyl analog (e.g., C3) or a more hydrophilic PEG variant (e.g., PEG1) can drastically alter the resulting PROTAC's logP, topological polar surface area, and overall performance in cellular assays, as these parameters are non-linear and highly context-dependent [2]. Therefore, the specific C5-alkyl-azide architecture provides a distinct chemical space that cannot be assumed to be functionally equivalent to other linker options, making it a necessary, non-generic tool for precise SAR exploration in degrader programs.

Quantitative Differentiation: Lenalidomide 4'-alkyl-C5-azide vs. Closest Analogs


C5 Alkyl Linker Provides Higher Lipophilicity than Shorter C3 and Hydrophilic PEG1 Analogs

Lenalidomide 4'-alkyl-C5-azide possesses a predicted LogP of 2.1, which is notably higher than its shorter alkyl analog, Lenalidomide 4'-alkyl-C3-azide (LogP = 1.4), and substantially more lipophilic than its PEG-containing counterpart, Lenalidomide-PEG1-azide (LogP = 0.1) . This quantifiable difference in hydrophobicity is a key differentiator for modulating the physicochemical properties of the final PROTAC molecule.

PROTAC Lipophilicity Linker Design SAR

Lower Topological Polar Surface Area (TPSA) than PEG-Containing Analogs for Improved Permeability

The topological polar surface area (TPSA) of Lenalidomide 4'-alkyl-C5-azide is 104.5 Ų, which is significantly lower than that of the PEG1-containing analog Lenalidomide-PEG1-azide (TPSA = 134.9 Ų) . Lower TPSA values are strongly correlated with enhanced passive membrane diffusion and improved oral bioavailability in small molecules.

PROTAC TPSA Membrane Permeability Linker Comparison

Molecular Weight Advantage Over Pomalidomide and PEG-Linker Analogs

With a molecular weight of 370.41 g/mol, Lenalidomide 4'-alkyl-C5-azide is lighter than the Pomalidomide-based analog with a C4 linker (MW = 370.37 g/mol) and significantly lighter than the PEG3-containing analog (Lenalidomide 4'-PEG3-azide, MW = 460.49 g/mol) . This lower molecular weight contributes to improved ligand efficiency metrics and is advantageous for adhering to Lipinski's Rule of Five.

PROTAC Molecular Weight Linker Selection Drug-Likeness

Optimal Application Scenarios for Lenalidomide 4'-alkyl-C5-azide Based on Differential Evidence


Optimizing PROTAC Linker Length for Deep Binding Pockets

The C5 alkyl chain provides an intermediate linker length (approximately 6.5-7.5 Å) that can bridge the distance between the E3 ligase and a target protein's binding pocket more effectively than a shorter C3 linker . This makes it a preferred building block when initial ternary complex modeling suggests that a slightly longer, flexible hydrophobic linker is required to achieve efficient ubiquitination of the target protein.

Improving Cellular Permeability in Degrader Lead Optimization

When a lead PROTAC series built with a PEG-based linker (e.g., Lenalidomide-PEG1-azide) exhibits poor cellular activity despite potent binary binding, switching to a building block like Lenalidomide 4'-alkyl-C5-azide is a rational SAR strategy . Its significantly higher LogP (2.1 vs. 0.1) and lower TPSA (104.5 Ų vs. 134.9 Ų) directly address permeability limitations, potentially rescuing intracellular target degradation.

Constructing Degraders for CNS Targets Requiring Passive Diffusion

For targets within the central nervous system (CNS), passive diffusion across the blood-brain barrier (BBB) is paramount. The enhanced lipophilicity (LogP 2.1) and reduced polarity (lower TPSA) of the C5-alkyl linker-containing building block align with the physicochemical properties favorable for BBB penetration . This makes it a strategically superior choice over more polar PEG-linked analogs for initial CNS degrader design.

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